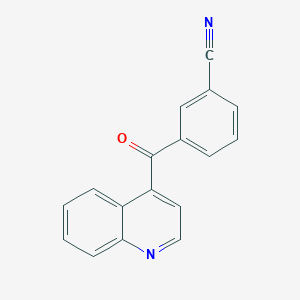

4-(3-Cyanobenzoyl)quinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(quinoline-4-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O/c18-11-12-4-3-5-13(10-12)17(20)15-8-9-19-16-7-2-1-6-14(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFLSSORWDYQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Cyanobenzoyl Quinoline and Analogous Molecular Frameworks

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline core has been historically achieved through several named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govscispace.comwikipedia.org While these methods are foundational, they often require harsh reaction conditions. nih.govscispace.com Consequently, contemporary organic synthesis has seen a shift towards transition metal-catalyzed and other modern methodologies that offer milder conditions and broader functional group tolerance. nih.gov

Cycloaddition Reactions in Quinoline Formation

Cycloaddition reactions, particularly [4+2] cycloadditions, represent a powerful strategy for the construction of the quinoline skeleton. acs.orgcombichemistry.comacs.org These reactions involve the combination of a four-atom diene system with a two-atom dienophile to form a six-membered ring.

One prominent example is the aza-Diels-Alder reaction, where an imine acts as the diene component. rsc.orgescholarship.org For instance, the Povarov reaction utilizes an electron-deficient aryl imine (formed from an aniline (B41778) and a benzaldehyde) and an electron-rich dienophile to generate a dihydroquinoline intermediate, which is then oxidized to the quinoline. rsc.org Lewis acids are often employed to catalyze this transformation. tandfonline.com A metal-free protocol for the synthesis of quinoline derivatives has been developed via a [4+2] cycloaddition of 2-aminobenzaldehydes and ketones. acs.orgacs.org This method allows for the selective synthesis of different quinoline derivatives by varying the ketone starting material. acs.orgacs.org

Another approach involves the inverse electron demand Diels-Alder reaction of aza-ortho-quinone methides, generated in situ, with enaminones to produce 3-aroyl quinolines. acs.org This methodology has proven to be general for a range of substituted enaminones and aza-ortho-quinone methides, affording the corresponding quinoline derivatives in good to excellent yields. acs.org Furthermore, a highly efficient metal- and protection-free approach for the regioselective synthesis of C-3-functionalized quinolines from azadienes and terminal alkynes through a [4+2] cycloaddition has been developed. acs.org

Visible light has also been utilized to drive [4+2] cycloaddition reactions for the synthesis of complex quinoline scaffolds. A blue light-driven, rose bengal-promoted diastereoselective synthesis of chromeno[4,3-b]quinoline has been reported, proceeding efficiently without the need for expensive iridium or ruthenium photosensitizers. acs.org

Transition Metal-Catalyzed C-H Functionalization Strategies

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical tool for the synthesis and modification of heterocyclic compounds, including quinolines. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Palladium catalysis is extensively used in the synthesis of quinolines due to its versatility and tolerance of a wide range of functional groups. nih.gov Palladium-catalyzed annulation and cyclization reactions allow for the rapid construction of complex quinoline frameworks. nih.govorganic-chemistry.org

One such method involves the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant. organic-chemistry.org This reaction proceeds via an intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond to yield 2,3-disubstituted quinolines. organic-chemistry.org Similarly, a process for quinoline synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described, which operates in the absence of acids or bases and tolerates various functional groups. scispace.commdpi.com

The annulation of o-iodo-anilines with propargyl alcohols, catalyzed by palladium, provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.orgacs.org This reaction is believed to proceed through oxidative addition, alkyne insertion, β-H elimination, enol-keto isomerization, and dehydrative cyclization. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions, such as the radical cyclization and C-H amination of 1,7-enynes with hydroxylamines, have been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org

| Reactants | Catalyst System | Product Type | Key Features |

| o-Vinylanilines and Alkynes | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, PivOH, O₂ | 2,3-Disubstituted Quinolines | Utilizes molecular oxygen as a green oxidant. organic-chemistry.org |

| Aryl Allyl Alcohols and Anilines | Pd(OAc)₂ | 2-Substituted Quinolines | Redox-neutral conditions, no additives required. mdpi.com |

| o-Iodo-anilines and Propargyl Alcohols | Pd(OAc)₂, dppp, DBU | 2,4-Disubstituted Quinolines | Mild conditions, broad substrate scope. organic-chemistry.orgacs.org |

| 1,7-Enynes and Hydroxylamines | Palladium Catalyst | Tricyclic Quinolin-2(1H)-ones | Cascade radical cyclization and C-H amination. rsc.org |

Ruthenium catalysts have also proven effective in the C-H functionalization of nitrogen-containing heterocycles. acs.org Ruthenium(II)-catalyzed olefination reactions, often directed by a coordinating group on the substrate, allow for the introduction of alkenyl groups at specific positions of the quinoline ring. acs.org For instance, the use of 8-aminoquinoline (B160924) as a bidentate directing group has enabled the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes to synthesize isoquinolones. nih.gov

These reactions typically involve the formation of a cyclometalated intermediate, followed by coordination of the olefin and subsequent insertion into the Ru-C bond. Reductive elimination then furnishes the olefinated product and regenerates the active catalyst. The development of ruthenium-catalyzed C-H functionalization provides a complementary approach to palladium-based methods for the synthesis and derivatization of quinoline frameworks. researchgate.netrsc.org

Cross-Coupling Reactions for Functional Group Introduction

Cross-coupling reactions are indispensable tools for the introduction of functional groups onto pre-formed quinoline cores. These reactions, often catalyzed by palladium, enable the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

The Mizoroki-Heck reaction, for example, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgwikipedia.org This reaction has been widely applied to the synthesis of vinyl-substituted quinolines. organic-chemistry.orgnih.gov The Fujiwara-Moritani reaction, a dehydrogenative variant of the Heck reaction, allows for the direct coupling of quinolines with alkenes without the need for pre-functionalization of the quinoline ring. rsc.org

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is another powerful method for the functionalization of quinolines. acs.orgnih.govnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. One-pot procedures that combine a traditional cross-coupling reaction with a C-H functionalization step, using the same palladium precatalyst, have been developed for the synthesis of complex fused quinoline systems. acs.orgnih.govresearchgate.net In these reactions, the quinoline substrate itself can act as a ligand for the palladium catalyst. acs.orgnih.gov

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Mizoroki-Heck Reaction | Unsaturated Halide + Alkene | Palladium | C-C |

| Fujiwara-Moritani Reaction | Quinoline + Alkene | Palladium | C-C |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Palladium | C-C |

Directed Metalation Techniques in Quinoline Synthesis

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful regioselective synthetic strategy for the functionalization of aromatic and heteroaromatic rings. semanticscholar.orgbaranlab.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. semanticscholar.orgwikipedia.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

In the context of quinoline synthesis and functionalization, various directing groups can be employed. For instance, the strong directing ability of the N,N,N',N'-tetramethyldiaminophosphorodiamidate group has been used to achieve selective metalations on quinolines using magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidide) bases. acs.org The aryl O-carbamate group is also a potent directing group in DoM chemistry. nih.gov The regioselectivity of DoM offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org The choice of the directing group, the base, and the reaction conditions are crucial for the successful implementation of this methodology. semanticscholar.orgbaranlab.org

Multi-Component Reactions (MCRs) for Complex Scaffold Assembly

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, such as the quinoline framework, in a single, convergent step. rsc.orgrsc.org These reactions are prized in organic synthesis for their ability to generate structural diversity and complexity from simple, readily available starting materials. rsc.org Various named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the construction of diverse quinoline derivatives. rsc.org

A notable example is the FeCl₃-catalyzed three-component reaction, which provides an efficient pathway to 2,4-disubstituted quinolines under neat conditions by reacting anilines, aryl aldehydes, and ethyl lactate. rsc.org Another versatile strategy involves a modification of the Grieco reaction, which has been employed to synthesize a library of 2-substituted quinolines. acs.org This method proceeds through the formation of 4-phenylthio-1,2,3,4-tetrahydroquinoline intermediates, which are subsequently oxidized and pyrolyzed to yield the final quinoline products. acs.org

For the specific synthesis of a 4-aroylquinoline structure analogous to 4-(3-Cyanobenzoyl)quinoline, a Doebner-von Miller type MCR could be envisioned. This reaction typically involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones), and an aromatic aldehyde in the presence of an acid catalyst. To obtain the desired 4-(3-cyanobenzoyl) substitution, a potential MCR could involve the reaction of aniline, 3-cyanobenzaldehyde, and a pyruvate (B1213749) derivative.

| Reaction Name | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | [4+2] cycloaddition of an in situ formed imine. | Tetrahydroquinolines, which can be oxidized to quinolines. iipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid-catalyzed cyclization and oxidation. nih.gov | Substituted quinolines. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Compound with α-Methylene Group | Base or acid-catalyzed condensation. | Substituted quinolines. nih.gov |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization of an enamine intermediate. | Substituted quinolines. |

Photoredox Catalysis and Light-Mediated Syntheses of Aza-Arenes

The use of visible light as a clean and sustainable energy source has propelled photoredox catalysis to the forefront of modern organic synthesis. rsc.org This approach offers mild reaction conditions and unique reactivity pathways for the construction of N-heterocyclic scaffolds like aza-arenes, including quinolines. rsc.orgproquest.com These light-mediated transformations often proceed via radical intermediates, enabling bond formations that are challenging to achieve through traditional thermal methods. acs.org

The synthesis of quinolines under visible light irradiation, often using blue LEDs, has been demonstrated through various strategies. rsc.org One such method involves the visible light-induced aerobic oxidative dehydrogenation coupling between glycine (B1666218) esters and olefins. mdpi.com Another innovative approach utilizes the reaction of cyclopropenes with an azidobenziodazolone reagent, which serves as an azide (B81097) radical source under visible light, to generate multisubstituted quinolines. acs.org The condensation of 2-vinylanilines with conjugated aldehydes followed by a light-mediated cyclization can selectively yield either tetrahydroquinolines or, in the presence of an iridium photocatalyst, fully aromatized quinoline derivatives. nih.gov These methods highlight the versatility of photochemistry in accessing complex heterocyclic systems. nih.gov

Iminyl Radical Generation and Intramolecular Cyclization

Iminyl radicals are highly reactive N-centered intermediates that have proven to be powerful synthons for the construction of nitrogen-containing heterocycles. rsc.org In the context of quinoline synthesis, the intramolecular cyclization of an appropriately positioned iminyl radical onto an aromatic ring is a key strategy. These radicals can be generated under photoredox conditions from stable precursors, most commonly oxime derivatives. researchgate.net

The general mechanism involves the single-electron reduction of an O-acyl or O-aryl oxime by an excited photocatalyst. This reduction triggers the cleavage of the weak N-O bond, generating an iminyl radical and a carboxylate or phenoxide anion. If the iminyl radical is part of a molecule containing an aryl group at a suitable distance, it can undergo an intramolecular homolytic aromatic substitution (HAS) reaction, leading to the formation of a dihydroquinoline intermediate. Subsequent oxidation of this intermediate furnishes the aromatic quinoline ring. This pathway provides a mild and efficient route to quinolines that avoids harsh reagents and high temperatures.

O-Acyl Hydroxylamine Precursors in Quinoline Synthesis

O-acyl hydroxylamines and their derivatives are effective precursors for generating N-centered radicals under photoredox conditions. nih.govacs.org Upon single-electron reduction by a photocatalyst, these precursors can undergo fragmentation to produce aminyl or iminyl radicals, which can then participate in cyclization reactions to form heterocyclic rings. nih.gov

For instance, N-2,4-dinitrophenoxyamines have been used to generate aminium radicals under acidic conditions via photoredox catalysis. nih.gov These highly electrophilic radicals can then undergo intramolecular cyclization onto an adjacent aromatic ring to form tetrahydroquinolines. nih.govacs.org While direct synthesis of quinolines from O-acyl hydroxylamines is less common, the resulting tetrahydroquinolines can often be readily oxidized to their corresponding aromatic quinoline counterparts in a subsequent step. This two-step sequence, starting from a photoredox-catalyzed cyclization, represents a viable strategy for accessing the quinoline core.

One-Pot Synthetic Protocols for Enhanced Reaction Efficiency

One-pot synthetic protocols, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. acs.orgsemanticscholar.org Several one-pot methods have been developed for the synthesis of quinolines, streamlining the construction of this important heterocyclic scaffold. nih.gov

These protocols often combine cyclization with further functionalization. For example, ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a direct, one-pot route to quinolines and quinazolines under mild conditions. mdpi.com Similarly, copper-catalyzed intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines under aerobic conditions offers an efficient synthesis of 2-trifluoromethylquinolines. nih.gov The development of such cascade or domino reactions is crucial for the rapid and efficient assembly of complex molecular libraries for applications in drug discovery and materials science. semanticscholar.org

| Methodology | Key Advantages | Typical Conditions | Limitations |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, complexity from simple precursors. rsc.org | Often one-pot, may require catalyst (e.g., Lewis acid). | Substrate scope can be limited for specific MCRs. |

| Photoredox Catalysis | Mild conditions, use of visible light, unique radical pathways. rsc.org | Photocatalyst (e.g., Ir, Ru), light source (e.g., blue LED), room temperature. | Requires specialized photoreactor setup; catalyst can be expensive. |

| One-Pot Protocols | Reduced workup, time, and solvent use; increased overall yield. acs.org | Varies widely depending on the specific sequence of reactions. | Requires compatible reaction conditions for all steps. |

Stereoselective and Regioselective Synthesis Strategies

Control over regioselectivity and stereoselectivity is paramount in organic synthesis, ensuring that the desired isomer of a target molecule is produced. In quinoline synthesis, regioselectivity dictates the substitution pattern on the heterocyclic ring, while stereoselectivity becomes crucial when chiral centers are present, particularly in the synthesis of tetrahydroquinoline derivatives.

A powerful method for achieving regioselectivity is the hetero-Diels-Alder reaction. acs.orgnih.gov For example, a metal- and protection-free approach allows for the highly regioselective synthesis of C-3-functionalized quinolines through a [4+2] cycloaddition between in situ-generated azadienes (from 2-aminobenzyl alcohol) and terminal alkynes. acs.orgnih.gov This method provides a direct route to quinolines with substitution patterns that can be difficult to access through other means. acs.orgnih.gov

While the aromatic nature of quinoline precludes stereocenters in the core ring system, the stereoselective synthesis of its hydrogenated derivatives, such as tetrahydroquinolines, is of significant interest. Many biologically active molecules feature a chiral tetrahydroquinoline scaffold. Strategies to achieve this often involve asymmetric catalysis. For instance, the light-mediated cyclization of 2-vinylanilines and conjugated aldehydes can produce substituted tetrahydroquinolines with typically high diastereoselectivity. nih.gov Subsequent oxidation can then provide access to functionalized, albeit achiral, quinolines. The development of catalytic asymmetric methods that directly produce enantioenriched quinoline atropisomers or derivatives remains an active area of research.

Mechanistic Investigations of Chemical Reactions and Transformations

Reaction Pathway Elucidation through Intermediate Analysis

The elucidation of a reaction pathway often hinges on the detection and characterization of transient intermediates. These species, though typically short-lived, provide a snapshot of the reaction's progress. In the context of quinoline (B57606) synthesis, which forms the backbone of 4-(3-Cyanobenzoyl)quinoline, various reaction pathways have been proposed and are often supported by the isolation or spectroscopic observation of key intermediates.

For instance, in multicomponent reactions for the synthesis of substituted quinolines, such as the Doebner-von Miller reaction, the pathway is understood to proceed through a series of intermediates. Initial condensation between an aniline (B41778) and an α,β-unsaturated carbonyl compound forms a β-amino carbonyl adduct. This intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring. In a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acids, studies have confirmed the role of a dihydroquinoline intermediate. The reaction between an aniline, an aldehyde, and pyruvic acid forms an imine, which then reacts with pyruvic acid to form a dihydroquinoline intermediate. This intermediate is subsequently oxidized to the final quinoline product, a process that involves a hydrogen transfer between the dihydroquinoline and the initially formed imine. nih.gov

Similarly, in the synthesis of pyrazolo[3,4-b]quinoline derivatives, a hexahydroquinoline derivative can be a key isolable intermediate. This intermediate is proposed to react with various reagents, such as hydrazine, to undergo further cyclization and elimination of a water molecule, leading to the final fused heterocyclic system. mdpi.com The structural confirmation of such intermediates through techniques like X-ray crystallography provides definitive evidence for the proposed reaction pathway. mdpi.com

Table 1: Intermediates in Quinoline Synthesis

| Reaction Type | Key Intermediate(s) | Method of Characterization |

|---|---|---|

| Doebner-von Miller Reaction | β-amino carbonyl adduct, Dihydroquinoline | Spectroscopic methods, Trapping experiments |

| Modified Doebner Reaction | Dihydroquinoline | Isotopic labeling studies, NMR spectroscopy |

Characterization of Radical Intermediates in Quinoline Chemistry

Radical intermediates play a significant role in many chemical transformations, particularly in photochemical reactions. The quinoline nucleus can participate in reactions involving single-electron transfer (SET) processes, leading to the formation of radical ions. The characterization of these transient species is often accomplished using techniques such as electron spin resonance (ESR) or electron paramagnetic resonance (EPR) spectroscopy, as well as computational studies.

In the visible light-mediated C-H hydroxyalkylation of quinolines, a process that avoids the need for external oxidants, the generation of radical intermediates is central to the reaction mechanism. The process is initiated by the formation of an acyl radical from a 4-acyl-1,4-dihydropyridine precursor upon light absorption. This acyl radical then adds to the protonated quinoline to form a radical intermediate. A key step in this process is a proposed spin-center shift, where the radical character moves to a different position within the molecule, facilitating the final steps of the reaction. nih.gov

The photochemistry of N-(acyloxy)pyridinium salts can also lead to the generation of radicals that can react with quinoline. These reactions are valuable for forming C-C bonds and introducing functional groups onto the quinoline ring. The study of these reactions often involves elucidating the nature of the radical species and their subsequent reactivity patterns.

Table 2: Radical Intermediates in Quinoline Reactions

| Reaction | Radical Intermediate | Proposed Role |

|---|---|---|

| Photochemical C-H Hydroxyalkylation | Acyl radical, Quinoline radical cation | Initiator, Key intermediate in C-C bond formation |

Electron Transfer and Bond Scission Mechanisms in Catalytic Processes

Many catalytic reactions involving quinoline derivatives proceed through mechanisms that involve electron transfer and the breaking (scission) of chemical bonds. Understanding these fundamental steps is crucial for designing more efficient and selective catalysts.

Single-electron transfer (SET) is a common initial step in many photochemical and some thermal reactions. In the context of quinoline chemistry, an excited-state photosensitizer can induce SET from a suitable donor to the quinoline ring, or vice versa, generating a radical ion pair. The subsequent reactions of these radical ions, such as bond fragmentation or addition to other molecules, dictate the final product distribution. For example, in photocatalytic reactions, the generation of a quinoline radical cation can be followed by cyclization or other intramolecular rearrangements. mdpi.com

Catalytic cycles often involve the activation of substrates through coordination to a metal center, which facilitates bond scission. For instance, in copper-catalyzed annulation reactions to form quinoline derivatives, the mechanism may involve the oxidative addition of a reactant to the copper catalyst, followed by reductive elimination to form the product and regenerate the catalyst. These steps inherently involve changes in the electronic structure of both the substrate and the catalyst, which can be viewed as a form of intramolecular electron transfer.

Influence of Substituents on Reaction Selectivity and Mechanism

The nature and position of substituents on the quinoline ring, such as the 3-cyanobenzoyl group in this compound, can have a profound impact on the reactivity, selectivity, and even the mechanism of a chemical reaction. Substituents can exert their influence through a combination of electronic and steric effects.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orglumenlearning.com

Electron-Donating Groups (e.g., -OH, -OR, -NH2, alkyl groups) increase the electron density of the aromatic ring, making it more nucleophilic. lumenlearning.com This generally activates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions relative to the substituent. libretexts.org

Electron-Withdrawing Groups (e.g., -NO2, -CN, -COR, -CO2R) decrease the electron density of the ring, making it less nucleophilic. lumenlearning.com This deactivates the ring towards EAS and typically directs incoming electrophiles to the meta position. libretexts.org

The 3-cyanobenzoyl group at the 4-position of the quinoline ring contains two strong electron-withdrawing groups: the cyano group (-CN) and the carbonyl group (-C=O). These groups will significantly deactivate the benzene (B151609) ring of the benzoyl moiety towards electrophilic attack. On the quinoline ring system, the electron-withdrawing nature of the entire substituent will influence the reactivity of the quinoline core. For electrophilic substitution on the quinoline part of the molecule, the pyridine (B92270) ring is generally less reactive than the benzene ring. The presence of the deactivating 4-(3-cyanobenzoyl) substituent would further decrease the reactivity of the entire quinoline system towards electrophiles.

In nucleophilic aromatic substitution reactions, the opposite is true. Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) and thus facilitate the reaction. Therefore, the presence of the 3-cyanobenzoyl group would make the quinoline ring more susceptible to nucleophilic attack.

Steric Effects: Bulky substituents can hinder the approach of reactants to certain positions on the quinoline ring, a phenomenon known as steric hindrance. This can influence the regioselectivity of a reaction, favoring substitution at less sterically crowded positions. The 4-(3-Cyanobenzoyl) group is relatively large and its orientation will influence the accessibility of the adjacent positions on the quinoline ring.

Table 3: Predicted Influence of the 4-(3-Cyanobenzoyl) Substituent on Reactivity

| Reaction Type | Predicted Effect of 4-(3-Cyanobenzoyl) Group |

|---|---|

| Electrophilic Aromatic Substitution | Deactivation of the quinoline ring |

| Nucleophilic Aromatic Substitution | Activation of the quinoline ring |

Advanced Spectroscopic and Crystallographic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3-Cyanobenzoyl)quinoline would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline (B57606) ring would exhibit distinct chemical shifts and coupling patterns characteristic of this heterocyclic system. Similarly, the four protons of the 3-cyanobenzoyl group would appear as a set of multiplets, with their specific shifts influenced by the electron-withdrawing nature of the cyano and carbonyl groups. The integration of these signals would correspond to the number of protons in each specific environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield chemical shift (typically in the δ 190-200 ppm range). The carbon of the nitrile group would also have a specific chemical shift, generally found in the δ 115-125 ppm region. The remaining aromatic carbons of the quinoline and benzoyl rings would appear in the δ 120-150 ppm range.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Chemical Shift (δ) Range | Assignment |

| 7.0 - 9.0 ppm | Aromatic protons (quinoline and benzoyl rings) |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A strong, sharp absorption peak between 2220 and 2260 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. Another prominent, strong absorption would be observed in the range of 1650-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the benzoyl ketone. Additionally, the spectrum would feature multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic quinoline and benzene (B151609) rings. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.

| Expected IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode Assignment | | 3000 - 3100 | Aromatic C-H stretching | | 2220 - 2260 | C≡N (nitrile) stretching | | 1650 - 1680 | C=O (ketone) stretching | | 1400 - 1600 | C=C and C=N aromatic ring stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In a high-resolution mass spectrum (HRMS), this compound would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular weight. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the quinoline ring and the benzoyl group, as well as the loss of small, stable molecules like carbon monoxide (CO) from the carbonyl group or hydrogen cyanide (HCN) related to the nitrile and quinoline ring. Analysis of these fragment ions helps to piece together the molecular structure. For instance, a major fragment could correspond to the quinoline cation or the 3-cyanobenzoyl cation.

| Expected Mass Spectrometry Data | | :--- | :--- | | Analysis | Expected Observation | | Molecular Ion Peak | A signal corresponding to the exact molecular mass of C₁₇H₁₀N₂O. | | Key Fragmentation Pathways | - Cleavage of the quinoline-benzoyl bond. - Loss of CO from the carbonyl group. - Fragments corresponding to the quinoline and 3-cyanobenzoyl moieties. |

| Information from Single-Crystal X-Ray Diffraction |

| Parameter |

| Molecular Structure |

| Bond Lengths & Angles |

| Conformation |

| Crystal Packing |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its extensive conjugated system. Quinoline itself exhibits strong absorptions, and the presence of the benzoyl and cyano groups would modify the electronic structure and thus the absorption spectrum. Typically, π → π* transitions in such aromatic and conjugated systems result in strong absorption bands in the UV region (200-400 nm). The exact position and intensity of these bands (λmax) would be sensitive to the solvent used.

| Expected UV-Vis Spectroscopy Data | | :--- | :--- | | Transition Type | Expected Wavelength Range (λmax) | | π → π* | 200 - 400 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For this compound (molecular formula C₁₇H₁₀N₂O), the experimentally determined percentages of C, H, and N must be in close agreement (typically within ±0.4%) with the theoretically calculated values. This analysis serves as a crucial check for the purity and correct empirical formula of the synthesized compound.

| Elemental Analysis Data for C₁₇H₁₀N₂O | | :--- | :--- | :--- | | Element | Theoretical Percentage | Acceptable Experimental Range | | Carbon (C) | ~79.68% | 79.28% - 80.08% | | Hydrogen (H) | ~3.93% | 3.53% - 4.33% | | Nitrogen (N) | ~10.93% | 10.53% - 11.33% |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov Calculations, often performed using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the optimized molecular geometry of 4-(3-Cyanobenzoyl)quinoline. researchgate.net These studies provide precise data on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation. DFT also elucidates electronic properties such as total energy, dipole moment, and the distribution of electron density across the molecule. rsc.org For quinoline (B57606) derivatives, these calculations have shown good correlation with experimental results obtained from techniques like X-ray diffraction. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and benzoyl portions, while the LUMO would likely be distributed over the electron-withdrawing cyano group and the quinoline ring. This distribution is key to predicting how the molecule will interact with other species. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. walisongo.ac.id The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.govchemrxiv.org For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the cyanobenzoyl group, identifying them as nucleophilic centers. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, marking them as electrophilic sites.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values typically show a high correlation with experimental spectra. researchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) of the molecule. nih.gov By analyzing the potential energy distribution (PED), specific vibrational modes can be assigned to different functional groups within this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. mdpi.com This analysis provides information on the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, often related to π → π* and n → π* transitions within the aromatic system. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Quinoline derivatives are often investigated for their potential in non-linear optical (NLO) applications due to their extended π-conjugated systems, which can lead to significant NLO responses. rsc.orgresearchgate.net Theoretical calculations using DFT can evaluate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). ajchem-a.com The magnitude of the first-order hyperpolarizability is a primary indicator of a molecule's NLO activity. For molecules like this compound, the presence of both electron-donating (quinoline) and electron-accepting (cyanobenzoyl) moieties can create a charge-transfer system that enhances NLO properties. semanticscholar.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net For this compound, docking studies could identify potential biological targets, such as kinases or proteases, by calculating the binding energy (e.g., in kcal/mol) and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site. nih.govmdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.comresearchgate.net MD simulations provide insights into the flexibility of the complex and can confirm the stability of the interactions predicted by docking, often analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netnih.gov

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters

Before a compound is synthesized, in silico tools are used to predict its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

Drug-Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. sciforschenonline.orgmdpi.com

ADMET Prediction: Various computational models can predict pharmacokinetic properties such as human intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govmdpi.comucj.org.ua These predictions help to identify potential liabilities early in the drug discovery process and guide the design of molecules with more favorable profiles. mdpi.comresearchgate.netnih.gov

Chemical Reactivity and Functional Group Interconversions of the Benzoylquinoline Moiety

Transformations Involving the Cyano Group (e.g., Hydrolysis to Carboxylate)

The cyano group (-C≡N) on the benzoyl ring of 4-(3-Cyanobenzoyl)quinoline is a versatile functional group that can undergo a variety of transformations. One of the most fundamental reactions is its hydrolysis to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong acid in the presence of water. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This is followed by tautomerization to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-(3-carboxybenzoyl)quinoline.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Beyond hydrolysis, the cyano group can be converted into other functional groups. For instance, it can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to novel amine derivatives of the parent molecule.

Reactions of the Carbonyl Group (e.g., Nucleophilic Additions)

The carbonyl group (C=O) of the benzoyl moiety is a key site for nucleophilic addition reactions. masterorganicchemistry.comacademie-sciences.fr The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for a wide range of nucleophiles. masterorganicchemistry.com

Nucleophilic addition to the carbonyl group of this compound can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. masterorganicchemistry.com The nature of the final product depends on the nucleophile and the reaction conditions.

Common nucleophiles that can react with the carbonyl group include:

Hydride reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming 4-(hydroxy(3-cyanophenyl)methyl)quinoline.

Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol after workup.

Cyanide: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin.

The reactivity of the carbonyl group is influenced by the electronic effects of both the quinoline (B57606) and the cyanobenzoyl rings.

Cyclization and Rearrangement Processes

The rigid structure of the this compound scaffold can be a precursor for various cyclization and rearrangement reactions, leading to the formation of more complex polycyclic systems. niscpr.res.innih.gov

Intramolecular Cyclization:

While specific examples for this compound are not extensively documented in readily available literature, analogous systems suggest that intramolecular cyclization is a plausible reaction pathway. niscpr.res.innih.gov For instance, if a suitable functional group is introduced at the 3-position of the quinoline ring or ortho to the cyano group on the benzoyl ring, intramolecular reactions could lead to the formation of new heterocyclic rings fused to the quinoline or benzoyl moieties. For example, a free-radical intramolecular cyclization approach has been utilized to synthesize polyheterocycles containing pyrrole and pyridine (B92270) rings from appropriately substituted precursors. beilstein-journals.org

Rearrangement Reactions:

Rearrangements in the quinoline series have been observed, although specific instances involving the this compound scaffold are not prominently reported. niscpr.res.in Generally, rearrangements in quinoline systems can be induced by various reagents and conditions, leading to skeletal changes or migration of substituents. For example, N-lithio-1,2-dihydroquinolines have been shown to undergo rearrangement to tertiary carbinols in the presence of organolithium compounds. niscpr.res.in

Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound molecule is significantly influenced by the electronic effects of its constituent parts.

Cyano Group: The cyano group is a strong electron-withdrawing group. Its presence on the benzoyl ring further deactivates this ring towards electrophilic attack. It also influences the reactivity of the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Benzoyl Group: The benzoyl group acts as a bridge between the quinoline and the cyanophenyl moieties. The carbonyl group within it is the primary site for nucleophilic additions, and its reactivity is modulated by the electronic effects of the flanking aromatic systems.

The interplay of these substituent effects determines the regioselectivity and rate of various chemical transformations on the this compound molecule. For instance, in reactions involving the benzoyl ring, the directing effects of the cyano group and the quinoline-carbonyl substituent would need to be considered.

Interactive Data Table: Reactivity Summary

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

| Cyano | Hydrolysis | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | 4-(3-Carboxybenzoyl)quinoline |

| Cyano | Reduction | LiAlH₄, then H₂O | 4-(3-(Aminomethyl)benzoyl)quinoline |

| Carbonyl | Reduction | NaBH₄ or LiAlH₄ | 4-(Hydroxy(3-cyanophenyl)methyl)quinoline |

| Carbonyl | Nucleophilic Addition | R-MgX or R-Li, then H₃O⁺ | 4-((3-Cyanophenyl)(R)hydroxymethyl)quinoline |

| Carbonyl | Cyanohydrin Formation | HCN, base | 4-(Cyano(3-cyanophenyl)hydroxymethyl)quinoline |

Exploration of Bioactive Scaffolds and Molecular Interactions

Design Principles for Quinoline-Based Bioactive Scaffolds

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. nih.gov Its rigid, planar structure and aromatic nature provide a robust framework for interacting with biological macromolecules. The key design principles for utilizing quinoline as a bioactive scaffold include:

Structural Versatility: The quinoline ring can be readily functionalized at multiple positions, allowing for the systematic modification of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. frontiersin.org This synthetic tractability is a cornerstone of its use in designing new therapeutic agents. nih.gov

Molecular Hybridization: A common strategy involves creating hybrid molecules that combine the quinoline core with other known pharmacophores. researchgate.net This approach aims to develop agents with enhanced or dual modes of action. For instance, linking quinoline to moieties like hydrazones, isatin, or triazines has yielded compounds with potent antibacterial or anti-inflammatory activities. nih.govmdpi.com

π-π Stacking and Hydrogen Bonding: The aromatic nature of the quinoline scaffold facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule to its biological target. researchgate.net

Lipophilicity and Solubility Balance: Substituents on the quinoline ring can be tailored to achieve an optimal balance between lipophilicity, which is crucial for membrane permeability, and aqueous solubility, which is important for bioavailability. For example, introducing alkoxy groups or flexible alkylamino side chains can modulate these properties. frontiersin.org

In the context of 4-(3-Cyanobenzoyl)quinoline , the design incorporates a benzoyl moiety at the C-4 position. This large, aromatic substituent can significantly influence the molecule's interaction with target proteins. The cyano (-CN) group on the benzoyl ring is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can further refine binding affinity and specificity. nih.gov

Molecular Target Identification and Binding Affinity Studies (in silico and biochemical assays)

Identifying the molecular targets of novel compounds is a critical step in drug development. For quinoline derivatives, a combination of computational (in silico) and experimental (biochemical) methods is employed.

In Silico Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, docking studies have been used to elucidate binding modes with enzymes like S. aureus MurB protein, cyclooxygenase-2 (COX-2), and various protein kinases. nih.govrsc.org These studies help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline scaffolds, 3D-QSAR methods can help predict the activity of new derivatives before synthesis, guiding the design of more potent molecules. nih.gov

Biochemical Assays:

Enzyme Inhibition Assays: These are the primary experimental method for confirming the activity of a compound against a specific enzyme. For quinoline derivatives, researchers have used in vitro assays to determine the inhibitory concentrations (IC₅₀) against targets like protein kinases (e.g., EGFR, Src kinase), DNA methyltransferases, and ATP synthase. nih.govnih.govnih.gov

Binding Affinity Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (Kᵈ) between a quinoline compound and its target protein, providing quantitative data on the strength of the interaction.

For a compound like This compound , initial target identification would likely involve screening against a panel of disease-relevant enzymes, such as kinases and cyclooxygenases, where other quinoline derivatives have shown significant activity. ekb.egnih.gov The results from these screens would then be validated and further explored using detailed biochemical and in silico studies.

Enzyme-Ligand Interaction Mechanisms (e.g., Kinase Inhibition, COX-2 Inhibition, ATP Synthase Inhibition)

Quinoline-based compounds have been shown to inhibit a wide range of enzymes through various interaction mechanisms. The specific structure of This compound suggests it could potentially interact with several important enzyme classes.

Kinase Inhibition: Many quinoline derivatives function as ATP-competitive kinase inhibitors. nih.govnih.gov They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The 4-anilino-quinazoline and 4-anilinoquinoline scaffolds, for example, have been extensively developed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR. mdpi.comekb.eg The quinoline ring typically forms hydrogen bonds with the "hinge" region of the kinase domain, while substituents at the C-4 position, such as the 3-cyanobenzoyl group, would extend into the hydrophobic pocket, influencing potency and selectivity. ekb.eg

COX-2 Inhibition: Certain quinoline derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov Molecular modeling studies of 2-phenyl-4-carboxylquinolines show that the quinoline core fits within the enzyme's active site. researchgate.net The substituent at the C-2 phenyl ring often targets a secondary pocket specific to COX-2 (containing residues like Arg513 and Val523), while a group on the quinoline ring can interact with residues like Arg120. researchgate.net For This compound , the benzoyl group at C-4 could potentially occupy similar regions within the COX-2 active site.

ATP Synthase Inhibition: Some quinoline compounds have been identified as potent inhibitors of F₁F₀-ATP synthase, a crucial enzyme in cellular energy metabolism, making it a target for antibacterial and antitubercular drugs. nih.govresearchgate.net These inhibitors, such as bedaquiline, typically target the membrane-embedded c-ring of the F₀ subunit. nih.gov They bind to the proton-binding site (often an essential glutamate (B1630785) or aspartate residue), disrupting the proton motive force and halting ATP synthesis. nih.govresearchgate.net Mutations in this binding site can confer resistance, confirming the mechanism of action. nih.gov

| Enzyme Target | General Quinoline Interaction Mechanism | Potential Role of this compound Moiety |

| Protein Kinases | ATP-competitive inhibition; H-bonding with hinge region. ekb.eg | The 3-cyanobenzoyl group could occupy the hydrophobic pocket, with the cyano group acting as an H-bond acceptor. |

| COX-2 | Binds in the active site channel, with substituents targeting a secondary pocket for selectivity. researchgate.net | The benzoyl group could interact with the secondary pocket, contributing to binding and selectivity. |

| ATP Synthase | Binds to the proton-binding site of the F₀ c-ring, disrupting proton flow. nih.gov | The lipophilic quinoline and benzoyl groups could facilitate interaction with the membrane-embedded c-ring. |

Structure-Activity Relationship (SAR) Methodologies for Biological Systems

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For quinoline scaffolds, extensive SAR studies have been conducted.

Substitution at C-4: This position is critical for the activity of many quinoline derivatives. In antimalarial 4-aminoquinolines, the nature of the amino side chain is crucial for efficacy. pharmacy180.comnih.gov In kinase inhibitors, a 4-anilino group is often optimal for binding to the ATP pocket. nih.gov The presence of a large benzoyl group at C-4 in This compound suggests a significant role in target recognition and binding.

Substitution at C-3: The introduction of a cyano group at the C-3 position has been explored in various quinoline series. In 4-anilino-3-cyanoquinoline analogues, this group is important for kinase inhibition. nih.gov The SAR of 3-cyanoquinoline derivatives has been studied for anti-inflammatory activities, showing that modifications to other parts of the scaffold can fine-tune potency. researchgate.net

Substitution on the Benzenoid Ring (C-5 to C-8): Modifications on the benzene portion of the quinoline ring often modulate pharmacokinetic properties and can enhance potency. For example, a 7-chloro group is a common feature in antimalarial quinolines like chloroquine. pharmacy180.com In some COX-2 inhibitors, lipophilic substituents at the C-7 and C-8 positions were found to be important for activity. researchgate.net

The general methodology for SAR involves synthesizing a library of analogues where specific positions on the scaffold are systematically varied. nih.gov These compounds are then tested in biological assays to determine their activity. Comparing the activity of these analogues allows researchers to deduce the importance of each structural modification. For This compound , an SAR study might involve modifying the substitution pattern on the benzoyl ring or altering the linkage at the C-4 position of the quinoline core.

| Position on Quinoline Ring | Observed Importance in SAR Studies | Relevance to this compound |

| C-3 | A cyano group is often beneficial for kinase inhibitory activity. nih.gov | While the cyano group is on the benzoyl ring, its electronic properties influence the entire substituent. |

| C-4 | A critical interaction point; side chains here determine target specificity (e.g., antimalarials, kinase inhibitors). nih.govpharmacy180.com | The 3-cyanobenzoyl group is the primary determinant of the molecule's shape and interaction potential. |

| C-7 | Chloro-substitution is optimal for antimalarial activity. pharmacy180.com Lipophilic groups can enhance COX-2 inhibition. researchgate.net | The unsubstituted nature of the quinoline ring in the parent compound provides a baseline for future modifications. |

Chemical Biology Applications and Molecular Probe Development

Beyond therapeutic applications, quinoline derivatives are valuable tools in chemical biology, particularly as molecular probes for detecting and imaging biological molecules and processes.

The design of a quinoline-based molecular probe typically involves integrating the quinoline scaffold, which often serves as a fluorophore, with a recognition moiety that selectively interacts with a specific analyte. bohrium.com The binding event then triggers a change in the quinoline's optical properties, such as fluorescence intensity or wavelength, allowing for detection.

Examples of Quinoline-Based Probes:

Nitric Oxide (NO) Sensors: Quinoline-derived ortho-diamines have been synthesized as fluorescent probes for nitric oxide. bohrium.com The reaction of the diamine with NO leads to the formation of a triazole, which alters the electronic structure of the molecule and produces a detectable change in its UV-visible absorption and fluorescence emission. bohrium.com

Theranostic Agents: Researchers are exploring quinoline derivatives that combine diagnostic and therapeutic functions. port.ac.uk These molecules can be designed to have fluorescent properties for imaging while also possessing cytotoxicity toward cancer cells, enabling them to act as theranostic agents. port.ac.uk Strategic modifications, such as adding cysteine at position 3, can enhance biocompatibility and provide a thiol group for conjugation to nanoparticles. port.ac.uk

The inherent fluorescence of many quinoline systems makes This compound a potential candidate for development into a molecular probe. The benzoyl group could be functionalized to introduce a reactive site for analyte binding, or the entire molecule could be investigated for its environmentally sensitive fluorescence (solvatochromism), which could be exploited for sensing applications in different biological microenvironments.

Applications in Supramolecular Chemistry and Materials Science

Supramolecular Aggregation and Host-Guest Chemistry

The structure of 4-(3-Cyanobenzoyl)quinoline suggests a propensity for engaging in supramolecular chemistry. The planar aromatic systems of the quinoline (B57606) and benzonitrile (B105546) moieties can facilitate π-π stacking interactions, a key driving force in the self-assembly of molecules into larger, ordered aggregates. The presence of a nitrogen atom in the quinoline ring and the cyano group's nitrogen atom can act as hydrogen bond acceptors, enabling the formation of specific, directional interactions with suitable donor molecules. mdpi.com

In the context of host-guest chemistry, the electron-deficient cavity formed by the aromatic rings of this compound could allow it to act as a host for small, electron-rich guest molecules. nih.gov Conversely, the polar cyano and carbonyl groups might interact with specific host molecules, such as cyclodextrins or calixarenes, which possess hydrophobic cavities and polar rims, allowing this compound to function as a guest. nih.gov The stability and nature of such host-guest complexes would be influenced by factors like solvent polarity and the electronic properties of the interacting partners. researchgate.net

Coordination Chemistry with Metal Ions and Ligand Design

The quinoline scaffold is a well-established component in the design of ligands for coordination chemistry. The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it a potential coordination site for a wide variety of metal ions. mdpi.com Similarly, the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group can also act as donor sites, potentially allowing the molecule to function as a multidentate ligand.

This multi-coordination capability is crucial in ligand design. nih.govnih.gov Depending on the metal ion and reaction conditions, this compound could act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. For instance, it could form a chelate ring by coordinating to a metal center through both the quinoline nitrogen and the carbonyl oxygen. The resulting metal complexes could exhibit unique geometries and electronic properties, making them interesting for applications in catalysis and materials science. nih.govnih.gov

Potential in Optoelectronics and Fluorescent Materials

Quinoline derivatives are recognized for their intriguing photophysical properties and are often used as core structures in fluorescent materials and optoelectronic devices. nih.govnih.gov The extended π-conjugated system of this compound, encompassing both the quinoline and benzonitrile rings, is expected to give rise to absorption and emission of light, likely in the ultraviolet-visible region. nih.govresearchgate.net

The presence of the electron-withdrawing cyano and carbonyl groups connected to the quinoline core creates a "push-pull" electronic structure. This type of architecture can enhance intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with strong fluorescence and sensitivity to the local environment (solvatochromism). nih.gov Such properties are highly desirable for applications including:

Organic Light-Emitting Diodes (OLEDs) : Where it could serve as an emissive material or a host for other dopants. researchgate.net

Fluorescent Sensors : The fluorescence of the molecule could be modulated by the presence of specific analytes, such as metal ions, which could coordinate with the ligand and alter its electronic structure. rsc.orgnih.govmdpi.com

The specific absorption and emission wavelengths, as well as the quantum yield of this compound, would need to be determined experimentally to fully assess its potential in these applications.

Role in Catalyst Development (as ligands or active components)

In the field of catalysis, quinoline derivatives are frequently employed as ligands to stabilize and modify the reactivity of metal centers. mdpi.com By coordinating to a transition metal, this compound could form a metal complex capable of catalyzing various organic transformations. The electronic properties of the quinoline ligand, influenced by the cyanobenzoyl substituent, can tune the electron density at the metal center, thereby affecting the catalyst's activity and selectivity. nih.govfigshare.com

Potential catalytic applications for metal complexes derived from this compound could include:

Cross-coupling reactions

Hydrogenation reactions

Oxidation reactions

Furthermore, the heterocyclic quinoline structure itself can sometimes participate directly in catalytic cycles, for instance, in metal-free catalytic systems. rsc.org The basic nitrogen atom can act as a Lewis base to activate substrates. While this role is less common than its function as a ligand, it represents another avenue for the potential application of this compound in catalyst development.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry is increasingly under pressure to adopt more sustainable practices, moving away from traditional synthetic methods that often rely on hazardous reagents, toxic solvents, and energy-intensive conditions. chemistryjournals.net For quinoline (B57606) derivatives, classical synthesis methods like the Skraup, Friedlander, and Doebner-von Miller reactions, while effective, are associated with drawbacks such as long reaction times and the use of harsh chemicals. nih.govrsc.org Consequently, a primary focus of future research will be the development of greener and more sustainable synthetic pathways for 4-(3-cyanobenzoyl)quinoline. nih.gov

The principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances, provide a framework for these new approaches. chemistryjournals.net Key areas of exploration will include the use of alternative, safer solvents like water, ionic liquids, and supercritical fluids, which can replace volatile and toxic organic solvents. chemistryjournals.net The development of solvent-free reaction conditions is another promising avenue. researchgate.net Furthermore, the use of eco-friendly and reusable catalysts is expected to feature prominently in future synthetic strategies. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.netresearchgate.net |

| Catalysts | Often stoichiometric and/or hazardous | Recyclable and eco-friendly catalysts researchgate.net |

| Energy Source | Conventional heating (energy-intensive) | Microwave irradiation, ultrasound nih.gov |

| Process | Multi-step procedures with intermediate isolation | One-pot, multicomponent reactions researchgate.net |

| Waste Generation | High (e.g., 25-100 kg of waste per kg of product for fine chemicals) chemistryjournals.net | Minimized waste through atom economy and process efficiency chemistryjournals.net |

| Reaction Time | Often long nih.gov | Significantly reduced chemistryjournals.net |

Advanced Functionalization and Derivatization Strategies

The functionalization of the quinoline ring is a powerful strategy for expanding the chemical space and enhancing the pharmacological profiles of its derivatives. rsc.org Future research on this compound will undoubtedly focus on advanced strategies to introduce a wide variety of functional groups at specific positions on the quinoline core. This will allow for the fine-tuning of the molecule's physicochemical and biological properties.

Recent years have seen significant growth in C-H bond functionalization, a technique that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. chemrxiv.org This approach offers a more efficient and atom-economical way to modify the quinoline scaffold compared to traditional methods that require pre-functionalized starting materials. rsc.org By carefully selecting catalysts (such as rhodium, iridium, or palladium), reaction conditions, and directing groups, researchers can achieve high selectivity for specific positions on the quinoline ring. rsc.orgchemrxiv.org For this compound, this could mean targeted modifications at various positions to explore structure-activity relationships (SAR) in detail.

The goal of these derivatization strategies is to generate novel analogs with improved efficacy, target selectivity, and safety profiles. rsc.org For instance, introducing different substituents could enhance the molecule's binding affinity to its biological target, improve its pharmacokinetic properties, or reduce off-target effects. mdpi.com A programmed, divergent functionalization approach, where multiple positions on the quinoline core are sequentially modified, could be employed to create a diverse library of compounds for biological screening. chemrxiv.org This systematic exploration of the chemical space around the this compound scaffold is crucial for accelerating the discovery of new drug candidates for a range of diseases. rsc.org

Multi-Target Ligand Design and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org This has led to a shift towards multi-target drug design, where a single molecule is engineered to interact with multiple biological targets simultaneously. frontiersin.org This polypharmacological approach can lead to enhanced therapeutic efficacy, reduced risk of drug resistance, and potentially fewer side effects compared to combination therapies involving multiple drugs. frontiersin.orgpharmacologyonline.org

Future research on this compound will likely explore its potential as a scaffold for developing multi-target ligands. mdpi.com The quinoline core is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template for designing ligands that bind to various biological targets. researchgate.net The design of such molecules can be approached in several ways. One strategy involves creating hybrid molecules by linking two or more distinct pharmacophores (the essential features of a molecule required for biological activity) together with a chemical linker. pharmacologyonline.org Another approach focuses on designing integrated molecules where the pharmacophoric features for multiple targets are merged or overlap within a single, more compact structure. pharmacologyonline.org

Computational methods, including molecular docking and dynamics simulations, will play a crucial role in the rational design of these multi-target agents. mdpi.com These in silico techniques can predict how a designed molecule will bind to multiple targets, helping to optimize its activity profile before synthesis. mdpi.com By targeting key nodes within disease-related pathways, multi-target drugs based on the this compound scaffold could offer a more holistic therapeutic strategy for complex diseases. frontiersin.org

Table 2: Strategies in Multi-Target Ligand Design

| Design Strategy | Description | Potential Advantage |

|---|---|---|

| Pharmacophore Hybridization | Two or more distinct pharmacophores are connected by a linker. pharmacologyonline.org | Can combine the activities of known drugs or active fragments. |

| Pharmacophore Integration/Merging | Overlapping pharmacophores are combined into a single, highly integrated molecule. pharmacologyonline.org | Often results in smaller, more "drug-like" molecules. |

| Knowledge-Based Design | Utilizes existing biological and SAR data from known drugs and bioactive compounds. pharmacologyonline.org | Leverages established knowledge to guide the design process. |

| Structure-Based Design | Uses the 3D structures of target proteins to design ligands that fit into multiple binding sites. mdpi.com | Allows for the rational design of novel compounds with desired binding properties. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines, reducing costs, and improving the success rate of identifying promising new drug candidates. nih.govmdpi.com These computational tools are increasingly being applied to the design and optimization of compounds based on scaffolds like quinoline. doaj.org

In the context of this compound, AI and ML can be employed in several key areas. Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then predict the efficacy and safety of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

Deep learning, a subset of ML, can be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. mdpi.comspringernature.com For example, a generative model could be trained to produce novel quinoline-based molecules predicted to have high affinity for a specific biological target while also possessing favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. springernature.com AI can also be used to predict the outcomes of chemical reactions, helping chemists to devise the most efficient synthetic routes. doaj.org ML models have been developed to predict site selectivity in the C-H functionalization of quinolines, which can guide synthetic efforts. doaj.org By integrating these powerful computational approaches, future research can more rapidly explore the vast chemical space around this compound and efficiently identify next-generation therapeutic agents. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Laquinimod |

| L-701,324 |

Q & A

Basic Question: What are the recommended synthetic routes for 4-(3-Cyanobenzoyl)quinoline, and how do reaction conditions impact yield and purity?

Methodological Answer:

The synthesis of this compound can be approached via Friedländer synthesis or oxidative cyclization , adapted from methods used for structurally similar quinoline derivatives (e.g., 4-(2,6-Dimethylbenzoyl)quinoline) . Key considerations include:

- Temperature control : Maintaining 80–100°C under inert gas (N₂/Ar) prevents oxidation of sensitive intermediates.

- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ may facilitate acylation of the quinoline ring at the 4-position.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the cyanobenzoyl group.

Yield optimization requires HPLC monitoring to isolate intermediates and minimize side products like over-alkylated derivatives .

Advanced Question: How can computational modeling predict the reactivity of the cyanobenzoyl group in this compound during functionalization?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites:

- The cyano group (-CN) is electron-withdrawing, making the adjacent carbonyl carbon electrophilic. This predicts susceptibility to nucleophilic attack (e.g., by amines or hydrazines).

- Molecular electrostatic potential (MEP) maps highlight regions of negative charge (quinoline nitrogen) and positive charge (carbonyl carbon), guiding regioselective modifications .

Experimental validation via Hammett plots (correlating substituent σ values with reaction rates) can confirm computational predictions .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline H-2/H-8 vs. benzoyl aromatic protons) and confirms acylation at the 4-position .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₁N₂O) and detects fragmentation patterns (e.g., loss of -CN group) .

- HPLC-PDA : Quantifies purity (>95%) and tracks reaction progress .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from structural promiscuity or assay variability . A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies :

- Compare analogs (e.g., 4-(4-Cyanobenzoyl)quinoline vs. This compound) to isolate positional effects of the cyano group .

- Test against standardized biological targets (e.g., kinase inhibition assays).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate true activity from nonspecific effects.

- Meta-Analysis : Cross-reference data with structurally related quinolines (e.g., pyrazoloquinolines in ) to identify conserved pharmacophores .

Basic Question: What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

The cyano group and quinoline core are prone to hydrolysis and photodegradation:

- Hydrolytic Stability :